molecular formula C20H19FN2O4S B2359027 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034248-86-5

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2359027
CAS No.: 2034248-86-5
M. Wt: 402.44
InChI Key: CNIVINMHFYMCQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The quinoline and pyrrolidine rings, in particular, are likely to have significant impacts on the compound’s overall structure and properties .

Scientific Research Applications

Antibacterial Properties

  • A study described the synthesis of a related fluorinated compound with significant antibacterial activity against both gram-positive and gram-negative bacteria, showcasing the potential of similar compounds in antibacterial applications (Stefancich et al., 1985).

PDGF Receptor Tyrosine Kinase Inhibition

  • Research on a series of 3-substituted quinoline derivatives, which includes compounds structurally related to 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline, revealed their potential as inhibitors of PDGF receptor tyrosine kinase, suggesting applications in cancer therapy or other diseases related to PDGF signaling (Maguire et al., 1994).

Broad-Spectrum Antibacterial Agent Synthesis

  • The synthesis of isothiazoloquinolone, a potent broad-spectrum antibacterial agent effective against resistant organisms like MRSA, uses a key intermediate structurally similar to the compound , highlighting its potential use in developing new antibacterial drugs (Hashimoto et al., 2007).

Fluorescence and Quantum Chemical Investigations

  • A study on multi-substituted quinoline derivatives, starting from eugenol, demonstrated their potential in fluorescence applications, which could extend to biochemical assays or imaging techniques (Le et al., 2020).

Anti-Plasmodial and Anti-Fungal Activity

  • Research into functionalized aminoquinolines, including pyrrolidin-1-yl quinolines, showed moderate antiplasmodial activity and potential as antifungal agents, suggesting applications in treating malaria and fungal infections (Vandekerckhove et al., 2015).

Biomolecular Binding Properties

  • A study synthesized new quinoline derivatives, including pyrrolidin-1-yl quinolines, examining their photophysical properties and biomolecular binding, indicating their potential use in biochemical research and drug development (Bonacorso et al., 2018).

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-26-18-8-7-15(21)12-19(18)28(24,25)23-11-10-16(13-23)27-20-9-6-14-4-2-3-5-17(14)22-20/h2-9,12,16H,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIVINMHFYMCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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